Physicochemical Profile & Applications of Ethyl 2-(2-chlorophenyl)acetate
Physicochemical Profile & Applications of Ethyl 2-(2-chlorophenyl)acetate
Topic: Physicochemical properties of Ethyl 2-(2-chlorophenyl)acetate Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
[1]
Executive Summary
Ethyl 2-(2-chlorophenyl)acetate (CAS: 40061-54-9) is a specialized ester intermediate critical to the synthesis of pharmaceutical agents, particularly in the development of antithrombotic and antifungal pharmacophores. As the ethyl ester derivative of 2-chlorophenylacetic acid, it serves as a lipophilic building block for nucleophilic substitution and cyclization reactions. This guide provides a rigorous analysis of its physicochemical properties, spectroscopic signatures, and synthetic utility, designed to support process chemists and medicinal researchers in optimizing reaction pathways.
Chemical Identity & Structural Analysis
The molecule features a 2-chlorophenyl ring linked via a methylene bridge to an ethyl ester moiety. The steric hindrance introduced by the ortho-chloro substituent influences the reactivity of the benzylic position and the ester carbonyl, a key consideration in downstream processing.
| Parameter | Data |
| IUPAC Name | Ethyl 2-(2-chlorophenyl)acetate |
| Common Synonyms | Ethyl o-chlorophenylacetate; (2-Chlorophenyl)acetic acid ethyl ester |
| CAS Number | 40061-54-9 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.65 g/mol |
| SMILES | CCOC(=O)CC1=C(Cl)C=CC=C1 |
| InChI Key | MUANZYIPCHDGJH-UHFFFAOYSA-N |
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models. The compound exhibits typical ester lipophilicity, making it soluble in organic solvents (DCM, EtOAc, EtOH) but sparingly soluble in water.
Thermodynamic & Physical Properties
| Property | Value / Range | Source / Context |
| Physical State | Liquid | At standard temperature/pressure |
| Boiling Point | 100–103 °C | @ 1.3–1.5 Torr (Vacuum distillation) [1] |
| Boiling Point (Atm) | ~258 °C | Predicted @ 760 mmHg |
| Density | 1.163 ± 0.06 g/cm³ | Predicted @ 20 °C |
| Refractive Index | Predicted | |
| Flash Point | >113 °C | Closed Cup (Estimated) |
| LogP (Octanol/Water) | 2.7 | XLogP3 (Lipophilic) [2] |
| Solubility | Immiscible in water; Miscible in EtOH, DMSO, Chloroform | Hydrophobic ester character |
Spectroscopic Characterization
Accurate identification relies on specific spectroscopic fingerprints.[1] The ortho-chloro substitution creates a distinct splitting pattern in NMR and a characteristic isotopic cluster in MS.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
-
Aromatic Region (7.1 – 7.7 ppm): The ortho-Cl substituent deshields the adjacent proton, often resolving it as a multiplet downfield (approx. 7.6 ppm) compared to the remaining three aromatic protons (7.1–7.4 ppm).
-
Benzylic Protons (~3.8 ppm): Appears as a sharp singlet (2H). This peak is critical for monitoring hydrolysis; a shift occurs if the ester cleaves to the acid.
-
Ethyl Group:
-
Quartet (~4.1 ppm, 2H): Methylene protons (
), coupled to the methyl group. -
Triplet (~1.2 ppm, 3H): Methyl protons (
).
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Carbonyl): Strong band at 1735–1750 cm⁻¹ (Typical ester).[2]
-
C-O Stretch: Strong bands in the 1230–1250 cm⁻¹ region.[1]
-
C-Cl Stretch: Moderate bands in the 700–750 cm⁻¹ region (Fingerprint).
Mass Spectrometry (GC-MS / ESI)[8]
-
Molecular Ion (
): m/z 198 and 200 . -
Isotope Pattern: A characteristic 3:1 ratio between
(198) and (200) confirms the presence of a single Chlorine atom. -
Fragmentation: Loss of the ethoxy group (
, -45) or the carbethoxy group ( , -73) typically yields a chlorobenzyl cation (m/z ~125) as the base peak.
Synthetic Pathways & Process Chemistry
The primary industrial route involves the Fischer esterification of 2-chlorophenylacetic acid. This equilibrium-driven reaction requires continuous water removal (Dean-Stark or molecular sieves) to maximize yield.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reagents: 2-(2-chlorophenyl)acetic acid (1.0 eq), Anhydrous Ethanol (excess, solvent/reactant),
(catalytic, 0.1 eq). -
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of the acid.
-
Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc.[3][4] Wash with sat.
(to remove unreacted acid) and Brine. -
Purification: Dry organic layer over
, filter, and concentrate. Vacuum distillation yields the pure liquid.
Figure 1: Acid-catalyzed Fisher esterification pathway for the synthesis of Ethyl 2-(2-chlorophenyl)acetate.[3]
Pharmaceutical Applications
Ethyl 2-(2-chlorophenyl)acetate acts as a versatile scaffold.[5] While the methyl ester is the direct precursor for the blockbuster drug Clopidogrel , the ethyl ester is frequently utilized in Structure-Activity Relationship (SAR) studies and the synthesis of related hydrazide derivatives.
Key Applications
-
Clopidogrel Analogs: Used to synthesize ethyl-variant analogs of Clopidogrel to study esterase stability and metabolic half-life [3].
-
Hydrazide Synthesis: Reacts with hydrazine hydrate to form 2-(2-chlorophenyl)acetohydrazide , a precursor for biologically active heterocycles (e.g., pyrazoles, triazoles) with antimicrobial properties [4].
-
Clotrimazole Analogues: Serves as a lipophilic fragment in the synthesis of imidazole-based antifungal agents.
Figure 2: Downstream synthetic utility in pharmaceutical development.
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.
-
Handling: Use chemical resistant gloves (Nitrile) and safety goggles. Avoid inhalation of vapors during vacuum distillation.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10081468, Ethyl 2-(2-chlorophenyl)acetate. Available at: [Link]
Sources
- 1. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
